molecular formula C4H6BNO3 B8056604 (2-Methyl-1,3-oxazol-5-yl)boronic acid

(2-Methyl-1,3-oxazol-5-yl)boronic acid

Cat. No.: B8056604
M. Wt: 126.91 g/mol
InChI Key: JRCJCENZXCFGQM-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-oxazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It features a boron atom attached to an oxazole ring, which is further substituted with a methyl group at the 2-position. This compound is known for its role in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Methyl-1,3-oxazol-5-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common route to organoborane reagents, where the addition of a B–H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of hydroboration and subsequent oxidation or substitution reactions are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-oxazol-5-yl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions are generally mild, making these reactions highly functional group tolerant .

Major Products

The major products formed from these reactions include various boronic esters, borates, and complex organic molecules synthesized via Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Thienylboronic acid

Uniqueness

(2-Methyl-1,3-oxazol-5-yl)boronic acid is unique due to its oxazole ring structure, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

(2-methyl-1,3-oxazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO3/c1-3-6-2-4(9-3)5(7)8/h2,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCJCENZXCFGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(O1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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